N-(3-chlorophenyl)-2-({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide
Description
N-(3-chlorophenyl)-2-({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with a phenyl group at position 4 and a thioether-linked acetamide moiety at position 2. The acetamide side chain includes a 3-chlorophenyl group, while the triazole’s fifth position is modified with a 2-(5-methylfuran-2-yl)ethyl substituent.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-[2-(5-methylfuran-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-16-10-11-20(30-16)12-13-21-26-27-23(28(21)19-8-3-2-4-9-19)31-15-22(29)25-18-7-5-6-17(24)14-18/h2-11,14H,12-13,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZZYVUKHPGXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-({5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide is a compound with significant potential in medicinal chemistry, particularly for its biological activities. This article reviews the compound's pharmacological properties, focusing on its cytotoxicity, antibacterial effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₉H₁₈ClN₆OS, indicating a complex structure that contributes to its biological activity. The presence of a triazole ring and a chlorophenyl moiety suggests potential interactions with various biological targets.
Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study reported an IC₅₀ value of approximately 1.61 µg/mL against Jurkat cells, indicating significant anti-cancer potential . The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl and triazole rings enhance cytotoxicity.
Table 1: Cytotoxicity Data of N-(3-chlorophenyl)-2-{5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), which are critical targets in combating antibiotic resistance .
Table 2: Antibacterial Activity of N-(3-chlorophenyl)-2-{5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 7.80 µg/mL | |
| MRSA | 12.50 µg/mL |
The proposed mechanism of action for this compound involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Molecular dynamics simulations have indicated that the compound interacts primarily through hydrophobic contacts with target proteins, which may lead to the inhibition of cancer cell growth .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on the core structure of N-(3-chlorophenyl)-2-{5-[2-(5-methyl-2-furyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide. Variations in substituents led to differing levels of activity against cancer cell lines and bacteria, demonstrating the importance of structural modifications in enhancing biological efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs in the provided evidence vary in substituents on the triazole core, acetamide group, and aryl/heteroaryl appendages. These modifications influence physicochemical properties (e.g., melting points, solubility) and biological activity. Below is a detailed comparison:
Substituent Variations on the Triazole Core
Key Observations :
- Heteroaryl Groups : Replacement of the furyl group with pyridinyl (VUAA1, OLC15) or thiophene () alters electronic properties. Pyridinyl’s electron-withdrawing nature may enhance receptor binding in insect Orco proteins , whereas the furyl group’s electron-rich structure could favor antioxidant activity .
- Position 4 Substituents: A phenyl group (target compound) vs. VUAA1’s liquid state at room temperature) .
Acetamide Side Chain Modifications
Key Observations :
- Chlorophenyl Position : Meta-chloro (target) vs. ortho-chloro (7d) affects molecular conformation. Ortho-substituents often lower melting points due to reduced crystallinity (7d: 123–125°C) compared to meta-substituted analogs .
- Polar Groups : Methoxy () or hydroxyl () substituents improve solubility but may reduce blood-brain barrier penetration compared to halogenated derivatives.
Key Observations :
- Antimicrobial Activity: Triazole-thioacetamides with halogenated aryl groups (e.g., 7d, 7b) show stronger antibacterial effects than non-halogenated analogs, suggesting the target’s 3-chlorophenyl group may confer similar efficacy .
- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition in compounds correlates with electron-deficient aryl groups, aligning with the target’s chlorophenyl moiety .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the triazole core via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux (e.g., acetic acid, 80–100°C) .
- Step 2 : Thioether linkage formation using chloroacetamide intermediates and base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF, 60°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >90% purity. Monitor reactions via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .
Q. Which spectroscopic techniques are most effective for characterizing its structure?
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (e.g., singlet for C-5 proton at δ 8.2–8.5 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- IR Spectroscopy : Detect thioether (C–S stretch at 600–700 cm⁻¹) and triazole (C=N stretch at 1500–1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What preliminary biological screening approaches are recommended?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using broth microdilution (CLSI guidelines) .
- Enzyme Inhibition : Evaluate acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ values reported for analogs: 10–50 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve triazole ring formation yield?
- Temperature Control : Lowering reaction temperature to 60–70°C reduces side products (e.g., over-alkylation) .
- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of thiol intermediates .
- Catalysis : Add catalytic KI (5 mol%) to accelerate SN2 displacement in thioether formation .
Q. What strategies can reconcile contradictory antimicrobial activity data between this compound and analogs?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a table:
| Substituent on Triazole | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Reference |
|---|---|---|---|
| 4-Phenyl | 8.0 | 32.0 | |
| 5-Methylfuran | 4.0 | 16.0 | |
| 4-Fluorophenyl | 2.0 | 8.0 |
- Mechanistic Validation : Perform molecular docking (AutoDock Vina) to assess binding affinity for microbial target proteins (e.g., dihydrofolate reductase) .
Q. What computational methods predict binding modes with target enzymes?
- Molecular Docking : Use PyMOL and GROMACS for binding pose analysis. For example, furyl-substituted analogs show stronger hydrogen bonding with AChE (binding energy: −9.2 kcal/mol) .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess stability of ligand-enzyme complexes .
Q. How do pH and temperature affect stability, and what methods validate this?
- pH Stability : Incubate compound in buffers (pH 2–10, 37°C) for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water): >90% stability at pH 7.4 .
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to determine melting point (observed: 180–185°C) and glass transition temperature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
